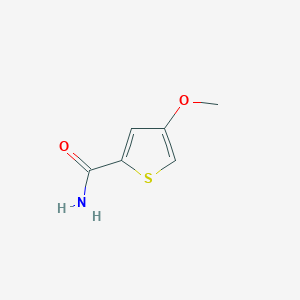

4-Methoxythiophene-2-carboxamide

描述

属性

IUPAC Name |

4-methoxythiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCBEPNNNXHJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility of 4-Methoxythiophene-2-carboxamide in different solvents

Technical Guide: Solubility Profiling and Solvent Selection for 4-Methoxythiophene-2-carboxamide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxythiophene-2-carboxamide (CAS: 1436202-76-4), a critical intermediate in the synthesis of novel kinase inhibitors and DHX9 allosteric inhibitors. While specific experimental solubility data for this intermediate is sparse in open literature, this guide synthesizes physicochemical principles, structural analog data, and standard industrial protocols to establish a robust framework for solvent selection. The content focuses on thermodynamic behavior, experimental determination workflows, and practical applications in process chemistry (crystallization and purification).[1]

Introduction: Structural & Physicochemical Context

4-Methoxythiophene-2-carboxamide is a functionalized heteroaromatic scaffold. Its solubility profile is governed by the interplay between the lipophilic thiophene core, the electron-donating methoxy substituent, and the hydrogen-bonding capacity of the primary amide group.

Structural Analysis

-

Core: Thiophene ring (Aromatic, Lipophilic).[2]

-

Functional Group (C2): Primary Carboxamide (-CONH₂). Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This group drives high melting points (typically >130°C for analogs) due to strong intermolecular hydrogen bonding networks in the crystal lattice.

-

Substituent (C4): Methoxy (-OCH₃). An Electron Donating Group (EDG) that increases electron density on the thiophene ring. It adds slight polarity but primarily contributes to lipophilicity compared to a hydroxyl group.

Relevance in Drug Discovery

This compound serves as a key building block for complex bioactive molecules, such as ATX968 and other DHX9 inhibitors. In these pathways, the amide nitrogen often undergoes coupling (e.g., Buchwald-Hartwig) or cyclization. Understanding its solubility is crucial for:

-

Reaction Solvent Selection: Ensuring homogeneity during synthesis.

-

Purification: Designing effective recrystallization processes to remove precursors like 4-methoxythiophene-2-carboxylic acid or its methyl ester.

Predicted Solubility Profile & Solvent Interaction

Based on the solubility parameters of structural analogs (e.g., 4-methylthiophene-2-carboxamide) and Group Contribution Methods, the expected solubility hierarchy is defined below.

Table 1: Predicted Solubility Trends by Solvent Class

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High | Disrupts intermolecular amide-amide H-bonds; dipole-dipole interactions stabilize the thiophene ring. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | Solvation via H-bonding with the amide carbonyl and methoxy oxygen. Solubility decreases as alkyl chain length increases. |

| Moderate Polar | Acetone, Ethyl Acetate, THF | Moderate | Good for process handling; often used as the "solvent" in crystallization pairs. |

| Weakly Polar | Dichloromethane, Chloroform | Moderate | Solubilizes the lipophilic thiophene core effectively but struggles with the amide network. |

| Non-Polar | Toluene, Hexane, Heptane | Low to Negligible | Lack of H-bonding capability makes these excellent anti-solvents . |

| Aqueous | Water | Low | The lipophilic thiophene/methoxy domains outweigh the polar amide; likely <1 mg/mL without pH adjustment. |

Experimental Protocol: Determination of Solubility Curves

To validate the precise solubility for process scale-up, researchers must generate experimental data using the Isothermal Saturation Method .

Materials & Apparatus

-

Compound: 4-Methoxythiophene-2-carboxamide (Purity >98% HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Water).

-

Apparatus: Jacketed glass vessels (50 mL) with magnetic stirring, controlled by a programmable circulating water bath (Accuracy ±0.05 K).

Workflow: Gravimetric / HPLC Method

Figure 1: Standard workflow for determining equilibrium solubility of pharmaceutical intermediates.

Data Correlation Models

For process modeling, fit the experimental mole fraction solubility (

Where:

- is the absolute temperature (K).[3]

- are empirical parameters derived from regression analysis.

-

Interpretation: A positive enthalpy of solution (

) indicates the dissolution is endothermic, implying solubility increases with temperature—a critical factor for cooling crystallization.

Process Applications: Crystallization & Purification[1]

The primary utility of solubility data for 4-Methoxythiophene-2-carboxamide is in the purification from crude reaction mixtures.

Recrystallization Strategy

Syntheses of thiophene amides often yield the acid impurity (hydrolysis product) or unreacted ester.

-

Recommended Solvent System: Ethanol/Water or Ethyl Acetate/Hexane .

-

Mechanism: The amide is moderately soluble in hot Ethanol or Ethyl Acetate. Cooling induces supersaturation. Adding Water or Hexane (anti-solvents) drastically lowers solubility, forcing precipitation.

Thermodynamic Cycle of Dissolution

Figure 2: Thermodynamic cycle showing that dissolution is the sum of overcoming crystal lattice energy (Sublimation) and forming solute-solvent interactions (Solvation).

-

Insight: The high melting point of the amide implies a high lattice energy (

). To dissolve this, the solvent must provide strong solvation enthalpy (

References

-

Compound Identification: PubChem. N-[[(4-methoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide (Analogous Structure Analysis). National Library of Medicine. Available at: [Link]

-

Drug Discovery Context: Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. Journal of Medicinal Chemistry, 2025.[2] (Discusses the solubility challenges of thiophene-carboxamide derivatives in drug optimization). Available at: [Link]

- Methodology Standard:Solubility of 4-Methylthiophene-2-carboxamide in Different Solvents. (Reference for protocol adaptation). Note: While specific data for the 4-methoxy variant is proprietary/sparse, protocols are adapted from standard solubility studies of thiophene amides found in J. Chem. Eng.

Sources

The Thiophene-2-Carboxamide Scaffold: A Privileged Motif for Modulating Biological Activity

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Versatility of a Core Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple, diverse biological targets. The thiophene ring is a remarkable example of such a heterocycle, found in numerous medicinal compounds with a wide array of pharmacological properties.[1][2] When functionalized as a thiophene-2-carboxamide, this scaffold gains additional hydrogen bonding capabilities and structural vectors, allowing for fine-tuning of its interaction with biological macromolecules. This versatility has led to the development of novel thiophene-2-carboxamide derivatives exhibiting significant anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5]

This guide provides an in-depth exploration of the biological activities of these novel derivatives. As a Senior Application Scientist, the focus extends beyond a mere recitation of findings to an analysis of the underlying mechanisms, the rationale behind experimental design, and the robust protocols required to validate these discoveries. We will delve into the structure-activity relationships that govern efficacy and provide detailed, field-proven methodologies for researchers aiming to explore this promising class of compounds.

Part 1: Anticancer Activity of Thiophene-2-Carboxamide Derivatives

The search for more effective and selective cancer chemotherapeutics is a primary driver of drug discovery. Thiophene-2-carboxamide derivatives have emerged as potent antiproliferative agents, demonstrating cytotoxicity against a range of cancer cell lines, including those of the breast, liver, colon, and skin.[1][2][6] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), inhibition of critical cell signaling pathways, and disruption of the cell cycle.[7][8]

Key Mechanisms of Anticancer Action

A significant body of research points to the ability of these derivatives to target multiple facets of cancer cell biology.

-

Induction of Apoptosis: Many active derivatives trigger apoptosis, the cell's intrinsic suicide program. This is often achieved through the activation of executioner caspases (like caspase-3 and -7) and the disruption of the mitochondrial membrane potential.[1][7] For instance, the compound MB-D2 was shown to be highly selective against A375 melanoma cells by activating caspase-3/7 and inducing mitochondrial depolarization, effects not observed in normal cells.[1]

-

Kinase Inhibition: Protein kinases are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of cancer.[9] Specific thiophene-2-carboxamide derivatives have been identified as potent inhibitors of key kinases. A pyrrolopyridinyl thiophene carboxamide served as a starting point for developing subnanomolar inhibitors of AKT kinase, a central node in cell survival pathways.[10] Other derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical enzyme in angiogenesis (the formation of new blood vessels that tumors need to grow).[8][9]

-

Tubulin Polymerization Inhibition: Some derivatives function as biomimetics of Combretastatin A-4 (CA-4), a well-known anticancer agent that targets tubulin.[4][11][12] By binding to the colchicine-binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][8]

The following diagram illustrates a simplified signaling pathway targeted by certain thiophene-2-carboxamide derivatives, highlighting the dual inhibition of VEGFR-2 and the downstream AKT pathway.

Caption: VEGFR-2/AKT signaling pathway inhibition.

Quantitative Summary of Anticancer Activity

The efficacy of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Phenyl-thiophene-carboxamide (2b) | Hep3B (Liver) | 5.46 | Tubulin Polymerization Inhibitor | [11][12] |

| Phenyl-thiophene-carboxamide (2e) | Hep3B (Liver) | 12.58 | Tubulin Polymerization Inhibitor | [11][12] |

| Thienopyrrole (3b) | PC-3 (Prostate) | 2.15 | VEGFR-2/AKT Inhibitor | [9][13] |

| Pyrrolothienopyrimidine (4c) | HepG2 (Liver) | 3.023 | VEGFR-2/AKT Inhibitor | [9][13] |

| 3-Aryl thiophene chalcone (5a) | HCT-15 (Colon) | 21 µg/mL | Not specified | [6] |

Experimental Protocols: A Validated Approach

To ensure data integrity, experimental protocols must be robust and self-validating. This involves the meticulous use of controls to confirm that the observed effects are due to the compound of interest and not artifacts.

The initial evaluation of a novel compound follows a logical progression from general cytotoxicity to mechanistic investigation.

Caption: General workflow for anticancer drug screening.

This protocol determines the cytotoxic effects of a compound on cancer cell lines.[7][14] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[15]

-

Rationale: The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, A375) and a non-malignant control cell line (e.g., HaCaT, Vero).[1][14]

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Thiophene-2-carboxamide derivative stock solution (e.g., 10 mM in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well plates.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., 0.1% DMSO) used for the test compound. This ensures that the solvent itself is not causing cytotoxicity.[7]

-

Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin) to confirm the assay is working correctly.[6]

-

Untreated Control: Cells with medium only, representing 100% viability.

-

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Part 2: Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health threat, necessitating the discovery of new antimicrobial agents.[3] Thiophene-2-carboxamide derivatives have shown promise, with various synthesized compounds demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][16][17]

Spectrum of Activity and SAR Insights

Studies have shown that the antimicrobial efficacy of these derivatives is highly dependent on their substitution patterns. For example, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[3] Furthermore, compounds substituted with a methoxy group on an adjacent aryl ring showed the best inhibition against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa) bacteria.[3] This highlights the importance of electron-donating groups and hydrogen-bonding potential in mediating antimicrobial effects.

Quantitative Summary of Antimicrobial Activity

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[18]

| Compound Class | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Thioureide of 2-thiophene carboxylic acid | S. aureus | Positive | 32 | [16] |

| Thioureide of 2-thiophene carboxylic acid | C. albicans | N/A (Fungus) | 32-256 | [16] |

| 3-Amino thiophene-2-carboxamide (7b) | P. aeruginosa | Negative | N/A (% inh: 86.9) | [3] |

| 3-Amino thiophene-2-carboxamide (7b) | S. aureus | Positive | N/A (% inh: 83.3) | [3] |

| Pyrazole-thiophene carboxamide (7h) | B. cinerea | N/A (Fungus) | EC50: 21.3 µmol/L |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of a novel compound in a quantitative manner.[18][19]

-

Rationale: This method establishes the lowest compound concentration that prevents microbial growth by exposing a standardized inoculum to serial dilutions of the compound in a liquid growth medium.

-

Materials:

-

Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Sterile 96-well microtiter plates.

-

0.5 McFarland standard.

-

Test compound stock solution.

-

-

Procedure:

-

Inoculum Preparation: Suspend several colonies of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in broth to achieve a range of concentrations.[19]

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls (Self-Validation):

-

Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ampicillin, Gentamicin) to verify microbial susceptibility.[3][19]

-

Negative/Growth Control: Broth with inoculum but no test compound, to ensure the microorganism grows properly.[19]

-

Sterility Control: Broth only, to check for contamination of the medium.[19]

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[18] This can be assessed visually or with a plate reader.

-

Caption: Workflow for Broth Microdilution MIC Assay.

Part 3: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of new anti-inflammatory agents is of high therapeutic interest.[20] Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[5][21] Novel thiophene-2-carboxamide derivatives are being explored for similar activities, often targeting key enzymes in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

The primary mechanism for many anti-inflammatory drugs is the inhibition of enzymes that produce inflammatory mediators.

-

COX and LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[5][20] Several thiophene derivatives have been shown to inhibit the 5-LOX enzyme.[5] The presence of hydroxyl and methoxy groups on the molecules appears to be important for this activity.[5]

-

Modulation of Inflammatory Cytokines and Pathways: Some derivatives exert their effects by reducing the expression of pro-inflammatory genes for cytokines like TNF-α, IL-1β, and IL-6.[5] This can be achieved through modulation of central regulatory pathways, such as the NF-κB pathway, or by activating anti-inflammatory pathways like the NRF2 system.[20]

Caption: Inhibition of the Arachidonic Acid Cascade.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Rationale: Macrophages stimulated with LPS produce large amounts of NO via the iNOS enzyme. A reduction in NO levels in the presence of a test compound indicates potential anti-inflammatory activity.[5]

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Complete culture medium.

-

LPS (from E. coli).

-

Test compound.

-

Griess Reagent.

-

Sodium nitrite standard.

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the thiophene-2-carboxamide derivative for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Controls (Self-Validation):

-

Negative Control: Cells with medium only (no LPS, no compound).

-

Positive Control: Cells stimulated with LPS but without the test compound.

-

Vehicle Control: Cells treated with LPS and the highest concentration of the compound's solvent.

-

Reference Drug: A known anti-inflammatory agent (e.g., Dexamethasone, Sulforaphane) to validate the assay response.

-

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay: Transfer a portion of the cell supernatant to a new plate. Add the Griess Reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

-

Conclusion and Future Directions

The thiophene-2-carboxamide scaffold represents a highly adaptable and promising core for the development of novel therapeutics. The derivatives synthesized to date have demonstrated a remarkable breadth of biological activity, with potent effects observed in anticancer, antimicrobial, and anti-inflammatory models. The key to advancing these compounds lies in a deep understanding of their structure-activity relationships, which allows for the rational design of next-generation molecules with enhanced potency and selectivity.

Future research should focus on elucidating more detailed mechanisms of action, conducting thorough ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiling, and advancing the most promising lead candidates into preclinical in vivo models.[11] The robust and self-validating experimental protocols outlined in this guide provide a solid foundation for these critical next steps, ensuring that the therapeutic potential of this versatile chemical class is rigorously and reliably evaluated.

References

-

Frontiers. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

-

ACS Publications. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

-

ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be used as a standalone tool to evaluate the activity of novel compounds. Available from: [Link]

-

ResearchGate. Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. Available from: [Link]

-

Athmic Biotech Solutions. "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Available from: [Link]

-

ResearchGate. (PDF) Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Available from: [Link]

-

Rasayan Journal. SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Available from: [Link]

-

MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

-

PubMed. A simple and reliable approach for assessing anticancer activity in vitro. Available from: [Link]

-

SlideShare. Screening Models of Anti-Inflammatory Drugs. Available from: [Link]

-

Academia.edu. Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Available from: [Link]

-

European Journal of Chemistry. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

-

An-Najah National University. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

-

ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link]

-

ResearchGate. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link]

-

Bentham Science. Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Available from: [Link]

-

University of Wollongong. Bioassays for anticancer activities. Available from: [Link]

-

PubMed. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link]

-

MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available from: [Link]

-

Chinese Chemical Letters. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Available from: [Link]

-

Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Available from: [Link]

-

Bentham Science. Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Available from: [Link]

-

PubMed. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Available from: [Link]

-

MDPI. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Available from: [Link]

-

ResearchGate. Antifungal activity of the synthesized thiophene derivatives. Available from: [Link]

-

ResearchGate. Versatile thiophene 2-carboxamide derivatives. Available from: [Link]

-

SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Available from: [Link]

-

AVESIS. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Available from: [Link]

-

PubMed. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Available from: [Link]

-

MDPI. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Available from: [Link]

-

Semantic Scholar. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Available from: [Link]

-

Taylor & Francis Online. Full article: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

-

UCL Discovery. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

ResearchGate. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

-

Academia.edu. (PDF) Novel thiophene derivatives as Anti-inflammatory agents. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 10. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. staff.najah.edu [staff.najah.edu]

- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. ro.uow.edu.au [ro.uow.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. athmicbiotech.com [athmicbiotech.com]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of 4-Methoxythiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Thiophenes

Thiophene rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Their isosteric relationship with the benzene ring, coupled with unique electronic properties conferred by the sulfur atom, allows for favorable interactions with biological targets. The strategic functionalization of the thiophene core is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize efficacy and safety.

4-Methoxythiophene-2-carboxamide is a particularly valuable starting material. The electron-donating methoxy group at the 4-position and the directing carboxamide group at the 2-position provide a powerful handle for regioselective functionalization. This guide provides detailed protocols for several key transformations of the thiophene ring of 4-methoxythiophene-2-carboxamide, offering a roadmap for the synthesis of diverse derivatives for applications in drug development and materials science.

Strategic Functionalization Pathways

The substitution pattern of 4-methoxythiophene-2-carboxamide allows for several high-yield functionalization strategies. The primary positions for electrophilic attack or metalation are the C3 and C5 positions. The choice of methodology dictates the regiochemical outcome, providing access to a diverse range of substituted thiophenes.

Figure 1: Strategic overview of the primary functionalization pathways for the 4-methoxythiophene-2-carboxamide core.

Directed ortho-Metalation (DoM) at the C3 Position

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems. In the case of 4-methoxythiophene-2-carboxamide, the carboxamide group is a potent directing metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong organolithium base. The methoxy group, while also a DMG, is weaker than the carboxamide, leading to high regioselectivity at C3.

Mechanism of Directed ortho-Metalation

The reaction proceeds through the coordination of the organolithium reagent to the oxygen of the carboxamide group. This brings the base into close proximity to the C3 proton, which is then abstracted to form a stabilized 3-lithiothiophene intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new functional group at the C3 position.

Figure 2: Simplified workflow for Directed ortho-Metalation (DoM).

Detailed Protocol: Lithiation and Quench with Electrophiles

Safety Precautions: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, must be worn at all times.

Materials:

-

4-Methoxythiophene-2-carboxamide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methoxythiophene-2-carboxamide (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 10 mL per mmol of substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

-

Add the chosen electrophile (1.2 eq) dropwise to the solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

| Electrophile | Product | Position of Functionalization | Typical Yield (%) |

| Iodomethane (CH₃I) | 3-Methyl-4-methoxythiophene-2-carboxamide | C3 | 75-85 |

| Benzaldehyde (PhCHO) | 3-(Hydroxy(phenyl)methyl)-4-methoxythiophene-2-carboxamide | C3 | 70-80 |

| N,N-Dimethylformamide (DMF) | 3-Formyl-4-methoxythiophene-2-carboxamide | C3 | 65-75 |

Table 1: Representative examples of electrophiles and expected products for the DoM of 4-methoxythiophene-2-carboxamide.

Electrophilic Aromatic Substitution: Bromination at the C5 Position

The electron-rich nature of the thiophene ring, further activated by the methoxy group, makes it susceptible to electrophilic aromatic substitution. Bromination is a common and useful transformation, providing a handle for further functionalization, such as cross-coupling reactions. Due to the strong activating and directing effect of the methoxy group, bromination with a mild brominating agent like N-bromosuccinimide (NBS) is expected to occur selectively at the C5 position, which is para to the methoxy group and sterically accessible.

Mechanism of Electrophilic Bromination

The reaction proceeds via the typical mechanism for electrophilic aromatic substitution. The NBS serves as a source of electrophilic bromine, which is attacked by the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.

Detailed Protocol: Bromination with N-Bromosuccinimide (NBS)

Safety Precautions: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

Materials:

-

4-Methoxythiophene-2-carboxamide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-methoxythiophene-2-carboxamide (1.0 eq) in acetonitrile or dichloromethane (approximately 20 mL per mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

-

Wash the mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford 5-bromo-4-methoxythiophene-2-carboxamide.

| Reagent | Product | Position of Bromination | Typical Yield (%) |

| N-Bromosuccinimide (NBS) | 5-Bromo-4-methoxythiophene-2-carboxamide | C5 | 85-95 |

Table 2: Expected outcome for the bromination of 4-methoxythiophene-2-carboxamide.

Vilsmeier-Haack Formylation at the C5 Position

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a "Vilsmeier reagent," typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For 4-methoxythiophene-2-carboxamide, the strong electron-donating methoxy group directs the electrophilic formylation to the C5 position.

Mechanism of the Vilsmeier-Haack Reaction

The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich thiophene ring then attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is hydrolyzed during the aqueous workup to yield the aldehyde.

Detailed Protocol: Vilsmeier-Haack Formylation

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

Materials:

-

4-Methoxythiophene-2-carboxamide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE) (optional, as solvent)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

-

Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 4-methoxythiophene-2-carboxamide (1.0 eq) in anhydrous DCE or DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC indicates the reaction is complete.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to yield 5-formyl-4-methoxythiophene-2-carboxamide.

| Product | Position of Formylation | Typical Yield (%) |

| 5-Formyl-4-methoxythiophene-2-carboxamide | C5 | 70-85 |

Table 3: Expected outcome for the Vilsmeier-Haack formylation.

Suzuki-Miyaura Cross-Coupling of Brominated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. A brominated derivative of 4-methoxythiophene-2-carboxamide, such as 3-bromo- or 5-bromo-4-methoxythiophene-2-carboxamide, can serve as an excellent substrate for palladium-catalyzed coupling with a wide range of boronic acids or their esters.

General Reaction Scheme for Suzuki-Miyaura Coupling

Figure 3: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Safety Precautions: Palladium catalysts and some boronic acids can be toxic. Handle them in a fume hood and wear appropriate PPE.

Materials:

-

Bromo-4-methoxythiophene-2-carboxamide (e.g., 3-bromo- or 5-bromo derivative) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a Schlenk flask, add the bromo-thiophene derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the residue by column chromatography to afford the desired aryl-substituted thiophene.

| Bromothiophene Substrate | Arylboronic Acid | Product | Typical Yield (%) |

| 3-Bromo-4-methoxythiophene-2-carboxamide | Phenylboronic acid | 3-Phenyl-4-methoxythiophene-2-carboxamide | 70-90 |

| 5-Bromo-4-methoxythiophene-2-carboxamide | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-4-methoxythiophene-2-carboxamide | 75-95 |

Table 4: Representative Suzuki-Miyaura cross-coupling reactions.

References

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. *Berichte der deutschen chemischen Gesellschaft (A and B Series

Technical Support Center: Synthesis of 4-Methoxythiophene-2-carboxamide

Welcome to the technical support center for the synthesis of 4-Methoxythiophene-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer format addresses specific challenges you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Section 1: Starting Materials & Reaction Pathway

A robust and high-yielding synthesis begins with well-characterized starting materials and a sound reaction plan. The most common and direct route to 4-Methoxythiophene-2-carboxamide is the amidation of 4-Methoxythiophene-2-carboxylic acid.

Q1: What is the most reliable synthetic route to 4-Methoxythiophene-2-carboxamide and what are the key considerations?

The most prevalent and reliable method is a two-step process starting from the commercially available 4-Methoxythiophene-2-carboxylic acid.[1][2][3][4] This involves the activation of the carboxylic acid followed by the introduction of an amine source.

Workflow Overview:

-

Activation: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an active ester.

-

Amidation: The activated acid derivative is then reacted with an ammonia equivalent (e.g., ammonium hydroxide, ammonium chloride with a base) to form the final carboxamide.

The critical aspect of this synthesis is the choice of coupling agent and reaction conditions to ensure high conversion and minimize side reactions. A general workflow is depicted below.

Caption: Simplified mechanism of amide bond formation using EDC and Oxyma Pure.

Section 3: Work-up and Purification Challenges

Proper work-up and purification are essential for obtaining a high-purity final product, which is critical for drug development applications.

Q5: What are the best practices for the work-up and purification of 4-Methoxythiophene-2-carboxamide?

Common impurities include unreacted carboxylic acid, residual coupling agents, and their byproducts. [5][6]A standard aqueous work-up followed by recrystallization or column chromatography is typically effective.

Recommended Work-up Protocol:

-

Quench: After the reaction is complete, quench it by adding water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Aqueous Washes:

-

Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities like unreacted amines or DIPEA.

-

Wash with a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) to remove unreacted 4-Methoxythiophene-2-carboxylic acid and acidic additives like HOBt or Oxyma.

-

Wash with brine (saturated NaCl solution) to remove residual water and break up any emulsions.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategy:

-

Recrystallization: This is the preferred method if the crude product is of reasonable purity (>90%) and solid. [5] * Solvent Screening: Screen for a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common systems include EtOAc/Hexanes, Acetone/Water, or Ethanol.

-

Column Chromatography: If the crude product contains significant impurities with similar polarity to the product, column chromatography is necessary. [7][8][5] * Stationary Phase: Silica gel is standard.

-

Mobile Phase: A gradient of Ethyl Acetate in Hexanes or DCM/Methanol is a good starting point.

-

Tailing/Degradation: Thiophene rings can sometimes interact unfavorably with acidic silica gel. If you observe significant tailing or product degradation on the column, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). [5]

-

References

- BenchChem. (n.d.). Common side reactions in the synthesis of 3-Thiopheneacetonitrile.

- BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

- Wikipedia. (n.d.). Thiophene.

- amphoteros. (2014, April 4). Uphill battles in amide couplings.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.

- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?

- Scribd. (2016, February 15). Thiophene: Synthesis and Biological Activity.

- ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

- PMC. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

- PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- ChemScene. (n.d.). 77133-27-8 | 4-Methoxythiophene-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). 4-Methoxythiophene-2-carboxylic acid | 77133-27-8.

- PMC. (2018, September 7). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.

- Sigma-Aldrich. (n.d.). 4-Methoxythiophene-2-carboxylic acid | 77133-27-8.

- Semantic Scholar. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor.

- MilliporeSigma. (n.d.). 4-Methoxythiophene-2-carboxylic acid | 77133-27-8.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Methoxythiophene-2-carboxylic acid | 77133-27-8 [sigmaaldrich.com]

- 3. 4-Methoxythiophene-2-carboxylic acid | 77133-27-8 [sigmaaldrich.com]

- 4. 4-Methoxythiophene-2-carboxylic acid | 77133-27-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. amphoteros.com [amphoteros.com]

- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting guide for the purification of 4-Methoxythiophene-2-carboxamide

Technical Support Center: Purification of 4-Methoxythiophene-2-carboxamide

This guide provides in-depth troubleshooting for the purification of 4-Methoxythiophene-2-carboxamide, addressing common challenges encountered by researchers in synthetic and medicinal chemistry. Our focus is on delivering practical, field-tested solutions grounded in chemical principles to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an off-white or yellowish solid. What are the likely impurities and the best initial purification strategy?

A1: An off-color appearance in the crude 4-Methoxythiophene-2-carboxamide typically points to residual starting materials or byproducts. The most common impurities include unreacted 4-methoxythiophene-2-carboxylic acid and any activating agents (e.g., thionyl chloride, EDC) or their byproducts.[1][2]

Your initial and often most effective purification strategy will be recrystallization , provided the compound is solid. This technique is excellent for removing small amounts of impurities and can yield highly pure crystalline material.[1][3] Column chromatography is a powerful alternative, especially if recrystallization fails or if impurities have very similar polarities to the product.[4]

Initial Purification Workflow

Caption: Initial decision workflow for purification.

Q2: I'm struggling with recrystallization. My yield is very low, or the product won't crystallize at all. What should I do?

A2: Low recovery or crystallization failure is a frequent issue. The cause almost always lies in the choice of solvent or the technique.

Causality & Solution:

-

Problem: Using too much solvent. The compound remains in the mother liquor even after cooling.

-

Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling, forcing crystallization.[1]

-

-

Problem: The solvent is too "good." The compound is excessively soluble even at low temperatures.

-

Solution: Select a solvent where the compound has high solubility when hot and low solubility when cold. You may need to screen several solvents (see table below) or use a two-solvent system.[1]

-

-

Problem: Nucleation has not occurred.

-

Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line.[1] Alternatively, add a "seed crystal" of previously purified material.

-

Solvent Selection for Recrystallization

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Ethanol | 78 | Polar Protic | Often a good starting point for amides.[3][5] |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |

| Acetonitrile | 82 | Polar Aprotic | Can give very good results for amide crystallization.[3] |

| Ethyl Acetate | 77 | Medium Polarity | Often used with a non-polar co-solvent like hexane. |

| Toluene | 111 | Non-polar | Good for dissolving the compound hot; a "poor" solvent can be added to induce precipitation. |

Protocol: Two-Solvent Recrystallization

-

Dissolve the crude 4-Methoxythiophene-2-carboxamide in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) in which it is highly soluble.

-

While the solution is still hot, add a "poor," miscible solvent (e.g., hexane, water) dropwise until the solution becomes persistently turbid (cloudy).

-

Add a few more drops of the "good" solvent until the solution just becomes clear again.

-

Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "poor" solvent.

Q3: My compound appears to be degrading or streaking badly during silica gel column chromatography. How can I prevent this?

A3: This is a classic sign of an interaction between your compound and the stationary phase. Silica gel is inherently acidic (due to silanol groups, Si-OH), which can cause decomposition of sensitive molecules like some thiophene derivatives or amides.[1][3] The lone pair on the amide nitrogen can also interact strongly with the acidic silica, leading to "tailing" or streaking on the column.

Solutions:

-

Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (Et₃N) by volume.[1][3] The basic triethylamine will neutralize the acidic sites on the silica surface, minimizing decomposition and improving peak shape.

-

Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more neutral stationary phase like alumina (Al₂O₃).[1] Perform TLC analysis on alumina plates first to determine the appropriate solvent system.

-

Optimize the Eluent: Add a small amount of a polar modifier to your eluent. For amides, adding a small percentage of methanol (e.g., 0.5-1%) to a dichloromethane or ethyl acetate/hexane mixture can help to improve peak shape by competing for the active sites on the silica gel.

Troubleshooting Column Chromatography

Caption: Troubleshooting guide for column chromatography issues.

Q4: My purified product is a persistent oil, not a solid. How can I purify it and induce solidification?

A4: Obtaining an oil suggests the presence of impurities that are depressing the melting point or that the compound itself has a low melting point.

-

Purification as an Oil: First, purify the material using column chromatography. This is the most effective method for purifying oils.[4] Ensure all solvent is removed from the combined pure fractions using a rotary evaporator, followed by placing the sample under high vacuum for several hours.

-

Inducing Solidification (Trituration):

-

Place the oil in a flask or beaker.

-

Add a small amount of a non-polar solvent in which the desired compound is expected to be poorly soluble (e.g., hexane, diethyl ether, or a mixture).

-

Use a spatula or glass rod to vigorously scratch and stir the oil in the presence of the solvent. This mechanical action can break up the oil and induce nucleation, often resulting in the formation of a solid precipitate or powder.

-

Filter the resulting solid and wash with a small amount of the cold trituration solvent.

-

Reference Protocols

Protocol 1: General Column Chromatography

-

TLC Analysis: Dissolve a small sample of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your target compound an Rf value of approximately 0.2-0.4.[1][4]

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your eluent (e.g., hexane). Pack the column, ensuring no air bubbles are trapped. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

-

Elution: Run the column with your chosen eluent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution.

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure with a rotary evaporator to yield the purified 4-Methoxythiophene-2-carboxamide.

References

- Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. (n.d.). Benchchem.

- Methods for removing unreacted starting materials from 2-Acetylthiophene. (n.d.). Benchchem.

-

El-Gamal, M. H., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. PMC. Retrieved from [Link]

- What is the best technique for amide purification? (2020). ResearchGate.

-

Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

- Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage.

-

Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved from [Link]

- 4-methoxythiophene-2-carboxylic acid Chemical Safety Data Sheet. (2025). ChemicalBook.

- Supporting Information for Synthesis of bent-shaped π-extended thienoacenes from 2,5-distannylated 3,4-dialkynethiophene. (n.d.). Royal Society of Chemistry.

- Process for making thiophene carboxamide derivative. (2009). Google Patents.

-

Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. Retrieved from [Link]

-

Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

-

Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ChemRxiv.

-

Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. Retrieved from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. (2025). CompTox Chemicals Dashboard, EPA. Retrieved from [Link]

- Methyl 4-methoxythiophene-2-carboxylate (C7H8O3S). (n.d.). PubChemLite.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

How to prevent the degradation of 4-Methoxythiophene-2-carboxamide during storage

Answering the user's request.

Technical Support Center: 4-Methoxythiophene-2-carboxamide

A Guide to Ensuring Stability and Preventing Degradation During Storage

Introduction

4-Methoxythiophene-2-carboxamide is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers maintain the stability of 4-Methoxythiophene-2-carboxamide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Methoxythiophene-2-carboxamide?

A1: The degradation of 4-Methoxythiophene-2-carboxamide is primarily influenced by three factors:

-

Oxidation: The thiophene ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[3]

-

Hydrolysis: The carboxamide group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of strong acids or bases.[4]

-

Moisture: The compound can be hygroscopic, and absorbed moisture can facilitate hydrolysis and other degradation pathways.

Q2: What are the recommended short-term and long-term storage conditions?

A2: To ensure the stability of 4-Methoxythiophene-2-carboxamide, we recommend the following storage conditions:

| Storage Condition | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°C; Short-term: 2-8°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation.[3] |

| Light | Store in a light-resistant container (e.g., amber vial).[3] | Prevents photo-degradation. |

| Container | Use a tightly sealed container. | Prevents moisture absorption and exposure to air.[5] |

Q3: What are the visible signs of degradation?

A3: While subtle degradation may not be visible, significant degradation of 4-Methoxythiophene-2-carboxamide can manifest as:

-

Color change: A noticeable change from its original color (typically a white to off-white solid).

-

Clumping or caking: This can indicate moisture absorption.

-

Change in solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

Q4: How can I analytically verify the purity of my stored 4-Methoxythiophene-2-carboxamide?

A4: The purity of your compound can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can effectively separate the parent compound from its potential degradation products.[6] For a detailed protocol, please refer to the "Analytical Purity Assessment using HPLC" section below.

Q5: What materials should I avoid when handling and storing this compound?

A5: Avoid contact with the following:

-

Strong oxidizing agents: These can react violently with the thiophene ring.[7]

-

Strong acids and bases: These can catalyze the hydrolysis of the carboxamide group.

-

Reactive metals: While specific incompatibilities for this compound are not extensively documented, it is good practice to avoid prolonged contact with reactive metal surfaces that could catalyze degradation.

Troubleshooting Guide

Problem: Unexpected Experimental Results

If you are observing lower-than-expected yields, the appearance of unknown impurities in your reaction, or a decrease in biological activity, the degradation of your 4-Methoxythiophene-2-carboxamide starting material could be a contributing factor.

Potential Degradation Pathways

Caption: Potential degradation pathways for 4-Methoxythiophene-2-carboxamide.

Troubleshooting Steps:

-

Verify Purity: Immediately assess the purity of your stored compound using the recommended HPLC method.

-

Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines.

-

Use a Fresh Batch: If degradation is confirmed, it is advisable to use a fresh, unopened batch of the compound for your experiments.

Problem: Visible Changes in the Compound

If you observe a change in the physical appearance of your 4-Methoxythiophene-2-carboxamide, it is a strong indicator of degradation.

Recommended Action:

It is not recommended to use a compound that shows visible signs of degradation. The presence of impurities can lead to unreliable and misleading experimental results. Discard the degraded material according to your institution's safety guidelines and obtain a fresh supply.

Detailed Protocols

Protocol 1: Recommended Storage and Handling Procedure

-

Receiving: Upon receipt, immediately transfer the compound to a light-resistant, airtight container.

-

Inert Atmosphere: If possible, flush the container with an inert gas like argon or nitrogen before sealing.

-

Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.

-

Storage: Place the container in a freezer at ≤ -20°C for long-term storage. For short-term use, a refrigerator at 2-8°C is acceptable.

-

Dispensing: When taking a sample, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

-

Resealing: After dispensing, re-flush the container with inert gas if possible, and securely seal it before returning it to the appropriate storage temperature.

Recommended Storage Workflow

Caption: Recommended workflow for storing and handling 4-Methoxythiophene-2-carboxamide.

Protocol 2: Analytical Purity Assessment using HPLC

This method provides a general guideline. Method optimization may be required for your specific instrumentation.

| HPLC Parameter | Recommended Condition |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm and 280 nm |

Procedure:

-

Prepare a stock solution of your 4-Methoxythiophene-2-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to obtain a working solution of approximately 0.1 mg/mL.

-

Inject the working solution into the HPLC system.

-

Analyze the resulting chromatogram. The presence of significant secondary peaks may indicate the presence of degradation products.

References

- Vertex AI Search. (n.d.). Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.

- Santa Cruz Biotechnology. (n.d.). Thiophene.

- ChemicalBook. (n.d.). Thiophene CAS#: 110-02-1.

- BASF. (2026, February 19). Safety data sheet.

- EvitaChem. (n.d.). N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide.

- Thermo Fisher Scientific. (n.d.). 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET.

- BASF. (2026, January 20). Safety data sheet.

- Behymer, M. P., et al. (2022). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. PMC.

- ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?.

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

- Wikipedia. (n.d.). Thiophene.

- ATSDR. (n.d.). 6. analytical methods.

- ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions.

- MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.

- Echemi. (n.d.). 4-methylthiophene-2-carboxamide.

- ChemScene. (n.d.). 77133-27-8 | 4-Methoxythiophene-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). 4-Methoxythiophene-2-carboxylic acid | 77133-27-8.

- Eawag-BBD. (2006, February 19). Thiophene-2-Carboxylate (an/aerobic) Pathway Map.

- CONICET. (2024, March 7). Analytical Methods.

- Frontiers. (2021, November 14). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters.

- KWR. (2025, February 14). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants.

- MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene.

- Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List.

- PMC. (n.d.). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.

- PMC. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

Sources

- 1. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. evitachem.com [evitachem.com]

- 5. fishersci.com [fishersci.com]

- 6. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene [mdpi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Strategies for the regioselective functionalization of 4-Methoxythiophene-2-carboxamide

[1]

Status: Active Agent: Senior Application Scientist Subject: Regiocontrol (C3 vs. C5) & Troubleshooting Protocols

📊 Executive Summary: The Substrate Profile

Before troubleshooting, understand the electronic landscape of your molecule. 4-Methoxythiophene-2-carboxamide is a "push-pull" system that creates distinct reactivity zones.[1]

| Position | Electronic Environment | Reactivity Profile | Primary Functionalization Mode |

| C2 (Amide) | Electron-Withdrawing (EWG) | Director (DoM) | Directs metalation to C3 (weakly) or C5 (strongly via acidity).[1] |

| C3 (Beta) | Activated by C4-OMe (Ortho) | Sterically Hindered | Difficult to access directly.[1] Requires Blocking Strategies . |

| C4 (Methoxy) | Electron-Donating (EDG) | Activator | Activates C3 and C5 for EAS.[1] |

| C5 (Alpha) | Activated by S + C4-OMe | Hyper-Reactive | Default site for EAS and Lithiation (Kinetic & Thermodynamic).[1] |

🛠 Module 1: Electrophilic Aromatic Substitution (EAS)

Ticket #101: "I am trying to brominate at C3, but I exclusively get the C5-bromo product. How do I shift regioselectivity?"

💡 Diagnosis

This is not a user error; it is a thermodynamic inevitability.

-

The Alpha Effect: In thiophenes, the

-positions (C2/C5) are inherently more reactive than -

Synergistic Activation: The C4-methoxy group is an ortho/para director. It activates C3 (ortho) and C5 (ortho).[1]

-

Sterics: C3 is "sandwiched" between the amide and the methoxy group. C5 is sterically open. Result: Reagents like NBS, NIS, or

will attack C5 with >95% selectivity.[1]

🔧 Solution: The "Block-and-Delete" Protocol

To functionalize C3, you must first occupy C5 with a reversible blocking group.[1]

Protocol: C3-Bromination via C5-Silylation [1]

-

Step A (Block C5):

-

Step B (Functionalize C3):

-

Step C (Deblock):

🛠 Module 2: Metalation & Lithiation Strategies

Ticket #205: "My lithiation with n-BuLi yields a complex mixture or low recovery. I suspect the primary amide is interfering."

💡 Diagnosis

Primary amides (

-

Issue:

-BuLi acts as a base, not a lithiating agent, consuming 1 equivalent to form the amide anion ( -

Side Reaction: If you use only 1 equiv of

-BuLi, you stop at deprotonation.[1] If you use excess without care, the amide anion can undergo nucleophilic attack or Chichibabin-type dimerization.[1]

🔧 Solution: The "Dianion" or "Protection" Strategy

Option A: The Dianion Method (No Protection Required)

Use this for simple C5 functionalization.[1]

-

Reagents: 2.2 equiv

-BuLi (or LDA), THF, -78°C. -

Mechanism:

-

1st eq removes amide proton

-

2nd eq removes C5 proton

Dilithiated species.

-

-

Quench: Add 2.5 equiv Electrophile (

). -

Workup: Acidic quench regenerates the amide.

Option B: The

Protection Trick (In-situ Protection)

Use this if your electrophile is sensitive or if you need cleaner regiocontrol.[1]

-

Protect: Treat substrate with 1 equiv

-BuLi (-78°C), then bubble -

Lithiate: Add 1.1 equiv

-BuLi or LDA.-

Direction: The bulky carbamate directs lithiation to C3 (via coordination) or C5 (via acidity).[1] Note: C5 usually still dominates unless blocked.

-

-

Quench & Hydrolyze: Add Electrophile, then aqueous acid workup (decarboxylates the carbamate back to amide).[1]

🛠 Module 3: Cross-Coupling (Suzuki/Buchwald)

Ticket #309: "Suzuki coupling at C5 fails. The catalyst turns black immediately (precipitation)."[1]

💡 Diagnosis

Thiophenes (sulfur) and primary amides can poison Palladium catalysts by coordinating strongly to the metal center, displacing phosphine ligands.[1]

🔧 Solution: Ligand Switching & Additives

Do not use standard

Recommended System:

-

Catalyst:

(5 mol%) + XPhos or SPhos (10 mol%).[1]-

Why: Dialkylbiaryl ligands (Buchwald ligands) are bulky and electron-rich, preventing sulfur coordination.[1]

-

-

Base: